An In-Depth Technical Guide to 1-(Piperidin-4-yl)azetidin-3-ol di-trifluoroacetate (CAS 2229276-30-4)
An In-Depth Technical Guide to 1-(Piperidin-4-yl)azetidin-3-ol di-trifluoroacetate (CAS 2229276-30-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(piperidin-4-yl)azetidin-3-ol di-trifluoroacetate, a valuable heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties, a robust and logical synthetic pathway, detailed analytical characterization, and its strategic application in drug discovery. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their work.
Introduction and Strategic Importance
1-(Piperidin-4-yl)azetidin-3-ol is a bifunctional chemical scaffold that incorporates two highly sought-after saturated heterocyclic motifs: the piperidine and the azetidine rings. Azetidines, as strained four-membered rings, are increasingly used as bioisosteres for larger groups, offering improved physicochemical properties such as solubility and metabolic stability due to their rigid, sp³-rich character.[1][2] The piperidine moiety is one of the most ubiquitous fragments in approved pharmaceuticals, valued for its ability to interact with biological targets and modulate pharmacokinetic profiles.[3]
The title compound, provided as a di-trifluoroacetate salt, serves as a ready-to-use intermediate for elaboration, enabling chemists to rapidly explore chemical space by functionalizing the secondary amine of the piperidine, the secondary amine of the azetidine (once liberated), or the hydroxyl group. Its role as a "building block" is critical for constructing more complex molecules aimed at a diverse range of therapeutic targets.[4]
Physicochemical and Structural Data
A summary of the key properties for CAS 2229276-30-4 is presented below. The di-trifluoroacetate salt form ensures that both basic nitrogen centers are protonated, enhancing stability and solubility in polar solvents.
| Property | Value | Source |
| CAS Number | 2229276-30-4 | [5][6] |
| IUPAC Name | 1-(piperidin-4-yl)azetidin-3-ol; bis(2,2,2-trifluoroacetate) | [5] |
| Molecular Formula | C₈H₁₆N₂O · 2(C₂HF₃O₂) | [5] |
| Molecular Weight | 384.28 g/mol | [5] |
| Physical Form | White to off-white powder/solid | [5] |
| InChI Key | KSIJBTGFIGJHJI-UHFFFAOYSA-N | [5] |
Proposed Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of this exact molecule is sparse, a highly logical and industrially scalable pathway can be constructed based on well-established synthetic transformations. The most efficient strategy involves the reductive amination between a protected azetidine ketone and a piperidine alcohol, followed by deprotection and salt formation.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step 1: Reductive Amination
The core C-N bond connecting the two heterocyclic systems is best formed via reductive amination. This reaction couples a ketone with a secondary amine in the presence of a mild reducing agent.
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Reactants: tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-azetidin-3-one) and piperidin-4-ol.
-
Rationale:
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The use of N-Boc-azetidin-3-one is critical.[7] The Boc (tert-butoxycarbonyl) protecting group prevents the azetidine nitrogen from participating in undesired side reactions and activates the ketone for nucleophilic attack.
-
Piperidin-4-ol serves as the nucleophile. Its secondary amine attacks the carbonyl carbon of the azetidinone.
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A mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because it is selective for the iminium ion intermediate formed in situ and is tolerant of the acidic conditions often used to catalyze iminium formation.[8] It is less aggressive than reagents like LiAlH₄, preserving the hydroxyl group.
-
Step 2: Boc Deprotection and Di-Salt Formation
The final step removes the Boc protecting group and protonates the two basic nitrogen atoms to yield the stable salt.
-
Reagent: Trifluoroacetic acid (TFA).
-
Rationale:
-
TFA is a strong acid that efficiently cleaves the acid-labile Boc group. The byproducts, tert-butyl cation (which forms isobutylene) and CO₂, are volatile and easily removed.
-
Using an excess of TFA (at least two equivalents) ensures the complete protonation of both the azetidine and piperidine nitrogens, directly yielding the desired di-trifluoroacetate salt. This is an elegant and atom-economical approach as the deprotection reagent also serves as the counter-ion source.[9]
-
Detailed Experimental Protocols
The following protocols are illustrative and based on standard laboratory procedures for the described transformations.
Protocol 4.1: Synthesis of tert-butyl 3-hydroxy-3-(piperidin-4-yl)azetidine-1-carboxylate
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To a stirred solution of N-Boc-azetidin-3-one (1.0 eq) and piperidin-4-ol (1.1 eq) in dichloromethane (DCM, ~0.2 M) at room temperature, add glacial acetic acid (0.1 eq).
-
Stir the mixture for 1 hour to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, controlling any minor exotherm.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by LC-MS or TLC for the disappearance of the starting ketone.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of 0-10% methanol in DCM) to yield the Boc-protected intermediate as a solid or viscous oil.
Protocol 4.2: Synthesis of 1-(Piperidin-4-yl)azetidin-3-ol di-trifluoroacetate (CAS 2229276-30-4)
-
Dissolve the purified Boc-protected intermediate (1.0 eq) from Protocol 4.1 in DCM (~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.
-
Remove the ice bath and allow the solution to warm to room temperature. Stir for 2-4 hours, monitoring the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The resulting residue may be triturated with diethyl ether or pentane to precipitate the salt.
-
Filter the resulting solid, wash with a small amount of cold ether, and dry under high vacuum to afford the final product as a stable, crystalline solid.[5]
Analytical Characterization Workflow
Confirming the identity, structure, and purity of the final compound is paramount. A standard analytical workflow should be employed.
Analytical Workflow Diagram
Caption: Standard workflow for analytical validation.
Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | (Predicted, in DMSO-d₆): Signals corresponding to azetidine ring protons (CH₂, CH-OH), piperidine ring protons (axial and equatorial CH₂), a broad multiplet for the CH proton on piperidine attached to the azetidine, and a signal for the CH-OH proton. Broad signals for the two N-H protons are also expected. |
| ¹³C NMR | (Predicted, in DMSO-d₆): Resonances for the distinct carbon atoms of the azetidine and piperidine rings. The carbon bearing the hydroxyl group (CH-OH) and the carbon at the junction of the two rings will be key diagnostic signals. A quartet for the CF₃ of the TFA counter-ion will be visible. |
| Mass Spec. (ESI+) | For the free base (C₈H₁₆N₂O): Expected [M+H]⁺ = 157.1335. High-resolution mass spectrometry should confirm this exact mass. |
| HPLC Purity | A reverse-phase HPLC method (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA) should show a single major peak with >95% purity by area under the curve. |
Handling, Storage, and Applications
-
Handling and Storage: The di-trifluoroacetate salt is likely to be hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[10] Standard personal protective equipment should be worn when handling the powder.
-
Applications in Drug Discovery: This molecule is a quintessential scaffold for library synthesis. The piperidine nitrogen can be functionalized via reductive amination, acylation, or alkylation. The azetidine alcohol offers a handle for etherification or esterification. Such derivatization allows for the exploration of structure-activity relationships (SAR) to optimize ligand binding, selectivity, and pharmacokinetic properties for various drug targets.[1][11]
References
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An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20. PubMed. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
- Trifluoroacetylation for amines.
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A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. PMC. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
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Trifluoroacetamides. Organic Chemistry Portal. [Link]
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1-(azetidin-3-yl)-4,4-difluoropiperidine Ditrifluoroacetic Acid Salt. Tradeindia. [Link]
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Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
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Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]
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Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
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Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave method. Der Pharma Chemica. [Link]
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Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?. Chemistry Stack Exchange. [Link]
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Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]
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Synthesis of 1-(N-Boc-azetidin-3-yl)-1H-indolecarboxylates 19a–d. ResearchGate. [Link]
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Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]
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Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. PubMed. [Link]
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Azetidines of pharmacological interest. PubMed. [Link]
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S-Ethyl-Isothiocitrullin-Based Dipeptides and 1,2,4-Oxadiazole Pseudo-Dipeptides: Solid Phase Synthesis and Evaluation as NO Synthase Inhibitors. MDPI. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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